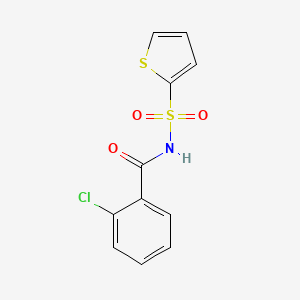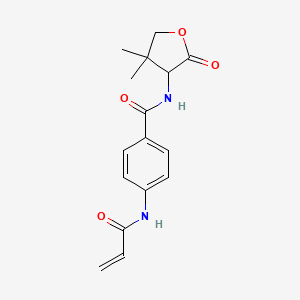
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide, also known as DOB or 4-Propionyl-N,N-dimethyltryptamine, is a synthetic compound that belongs to the tryptamine family. DOB is a potent psychedelic compound that has been shown to have significant effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is the primary target of many psychedelic drugs. This compound also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on the central nervous system, including alterations in perception, mood, and cognition. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. This compound has also been shown to increase heart rate and blood pressure, and may have other cardiovascular effects.
Advantages and Limitations for Lab Experiments
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for investigating the role of this receptor in the brain. However, this compound is also a potent psychedelic compound, which may limit its usefulness in some experiments. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several potential future directions for research on N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the neural mechanisms underlying the psychoactive effects of this compound and other psychedelic drugs. Finally, there is potential for the use of this compound and other psychedelic drugs in the treatment of psychiatric disorders, such as depression and anxiety. However, further research is needed to fully understand the potential therapeutic benefits of these compounds.
Conclusion
In conclusion, this compound is a potent psychedelic compound that has significant effects on the central nervous system. Its synthesis method is complex, but it has several advantages for use in laboratory experiments. This compound has been used in several scientific studies, primarily in the field of neuroscience, and there are several potential future directions for research on this compound. However, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Synthesis Methods
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide is synthesized by reacting 4-acetoxy-indole with propionyl chloride, followed by a reaction with dimethylamine and a final reaction with benzoyl chloride. This synthesis method was first described by Shulgin and Shulgin in 1991 and has been used in many subsequent studies.
Scientific Research Applications
N-(4,4-Dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide has been used in several scientific studies, primarily in the field of neuroscience. It has been shown to have significant effects on the central nervous system, including alterations in perception, mood, and cognition. This compound has been used in studies investigating the neural mechanisms of hallucinogenic drugs and their effects on the brain.
properties
IUPAC Name |
N-(4,4-dimethyl-2-oxooxolan-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-12(19)17-11-7-5-10(6-8-11)14(20)18-13-15(21)22-9-16(13,2)3/h4-8,13H,1,9H2,2-3H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFLFHOSFCMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)

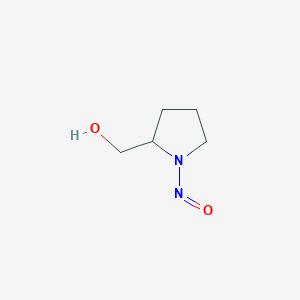
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)
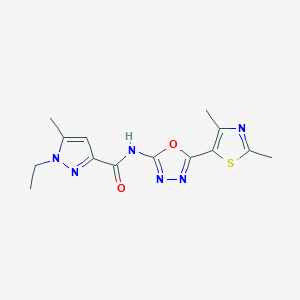


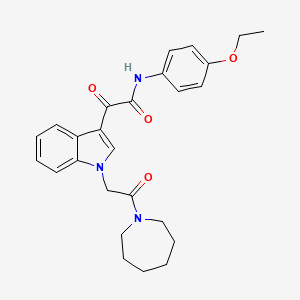
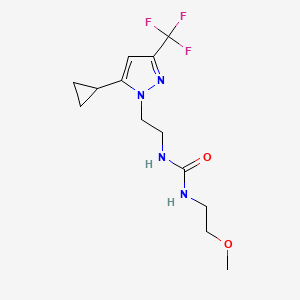
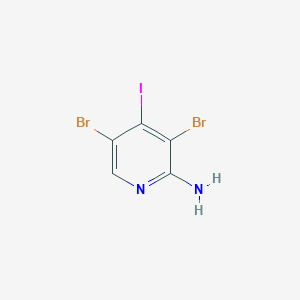
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
